2,5-Dimethyl-4-nitrosophenol
Overview
Description
2,5-Dimethyl-4-nitrosophenol is an organic compound with the molecular formula C8H9NO2 It is characterized by the presence of two methyl groups and a nitroso group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-4-nitrosophenol can be synthesized through several methods. One common approach involves the nitration of 2,5-dimethylphenol followed by reduction to form the nitroso derivative. The reaction typically requires the use of nitric acid and sulfuric acid as nitrating agents, followed by reduction using reagents such as sodium dithionite or zinc dust under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dimethyl-4-nitrosophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-4-nitrosophenol exerts its effects involves interactions with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s phenolic structure allows it to interact with enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-methyl-4-nitrophenol
- 2,6-Difluoro-4-nitrophenol
- 3-Methyl-4-nitrosophenol
- 2-Methyl-4-nitrophenol
Uniqueness
Compared to similar compounds, 2,5-Dimethyl-4-nitrosophenol is unique due to the specific positioning of its methyl and nitroso groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
2,5-dimethyl-4-nitrosophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-4-8(10)6(2)3-7(5)9-11/h3-4,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWLKBSOXZNRBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)N=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299622 | |
Record name | 2,5-dimethyl-4-nitrosophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2593-53-5, 20294-63-7 | |
Record name | MLS002920121 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 20294-63-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-dimethyl-4-nitrosophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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